

Application Notes: 6-Chlorochromone Derivatives as Fluorescent Probes

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Compound of Interest

Compound Name: 6-Chlorochromone

CAS No.: 33533-99-2

Cat. No.: B1349396

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Introduction

Chromone derivatives are a significant class of heterocyclic compounds that have attracted considerable interest in the development of fluorescent probes. Their favorable photophysical properties, synthetic accessibility, and structural versatility make them ideal scaffolds for creating sensors for various analytes. The introduction of a chloro-substituent at the 6-position can modulate the electronic and photophysical properties of the chromone core, potentially enhancing fluorescence quantum yields and providing a handle for further functionalization. These derivatives have shown promise in detecting metal ions and biologically relevant small molecules.

This document provides an overview of the applications and protocols for using chromone-based fluorescent probes, with a specific focus on a chromone-based probe (CP) for the detection of ferric iron (Fe^{3+}), a crucial element in many biological processes.

Data Presentation: Photophysical Properties

The photophysical characteristics of fluorescent probes are critical for their application. The following table summarizes key quantitative data for representative chromone-based fluorescent probes designed for detecting various analytes.

Probe Name/Derivative	Analyte	Excitation (λ_{ex}) (nm)	Emission (λ_{em}) (nm)	Stokes Shift (nm)	Detection Limit (LOD)	Reference
CP Probe	Fe ³⁺	345	439	94	0.044 $\mu\text{mol}\cdot\text{L}^{-1}$	[1][2]
H ₂ S Probe	H ₂ S	-	-	150	-	[3]
Al ³⁺ Probe (R)	Al ³⁺	-	-	-	-	[4]
Zn ²⁺ /Al ³⁺ Probe (L)	Zn ²⁺	421	488	67	-	[5]

Note: Data for a specific **6-chlorochromone** derivative is limited in the provided search results. The "CP Probe" is presented as a structurally relevant example of a chromone-based probe.

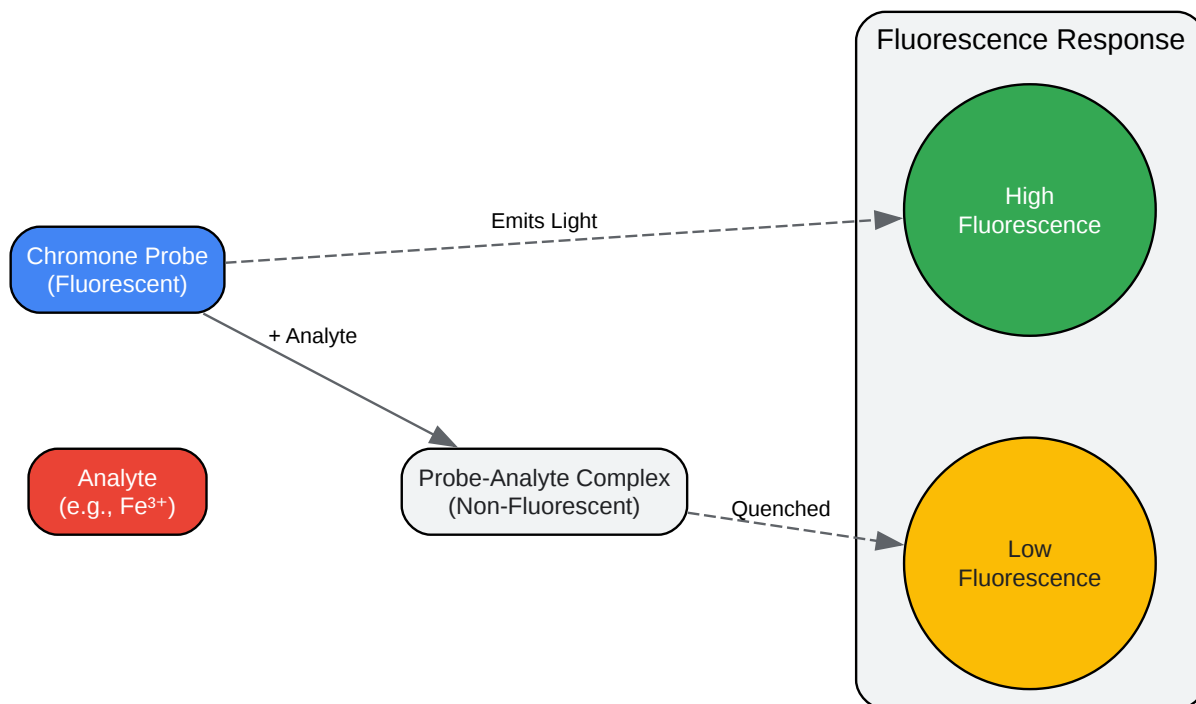
Applications & Signaling Pathways

Chromone-based fluorescent probes are valuable tools for studying cellular processes and analyte distribution. A prominent application is the detection of intracellular labile iron pools.

Detection of Intracellular Fe³⁺

Iron is essential for numerous cellular functions, and its dysregulation is linked to various diseases. The chromone-based probe "CP" has been successfully used to image intracellular Fe³⁺ in living cells. The probe is cell-permeable and exhibits a "turn-off" fluorescence response upon binding to Fe³⁺, allowing for the visualization of labile iron pools.[1][6] The mechanism involves the quenching of the probe's fluorescence upon complexation with Fe³⁺.

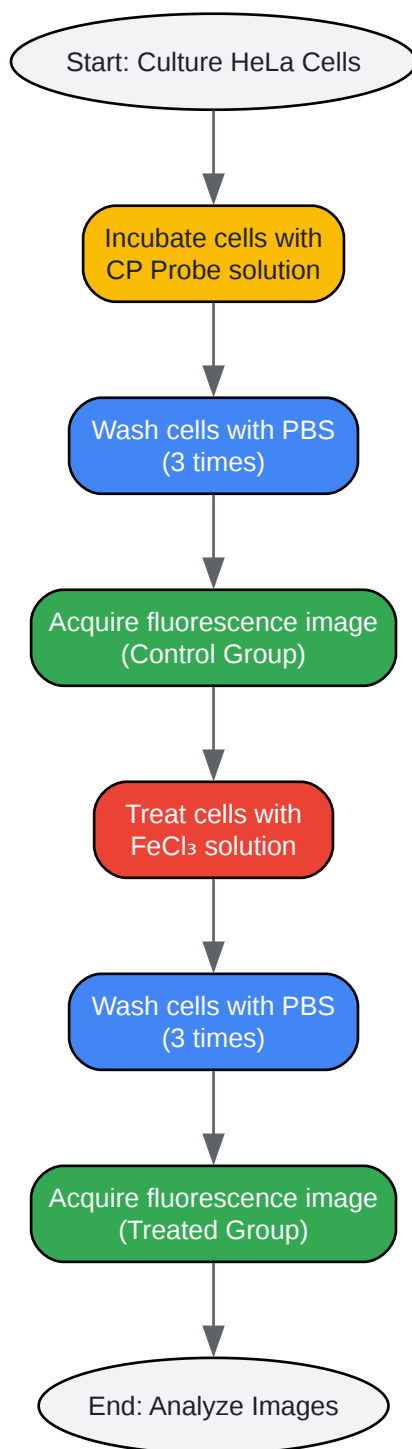
Below is a diagram illustrating the general mechanism of a "turn-off" fluorescent probe for metal ion detection.



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Caption: "Turn-off" sensing mechanism of a chromone probe.

The following diagram illustrates the workflow for live-cell imaging of intracellular Fe³⁺.



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Caption: Workflow for live-cell imaging of intracellular Fe³⁺.

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent probes. The following protocols are based on the use of the chromone-based probe (CP) for Fe³⁺ detection. [6]

Protocol 1: In Vitro Fluorescence Titration of Fe³⁺

This protocol details the procedure for measuring the fluorescence response of the CP probe to varying concentrations of Fe³⁺ in a cell-free system.

Materials:

- CP probe stock solution (in DMSO)
- FeCl₃ stock solution (in deionized water)
- DMSO/H₂O (4:1, v/v) solvent mixture
- Quartz cuvette (1 cm path length)
- Fluorometer

Procedure:

- Prepare a 10 μmol·L⁻¹ solution of the CP probe in a DMSO/H₂O (4:1, v/v) mixture.
- Transfer 3 mL of the probe solution to a quartz cuvette.
- Record the initial fluorescence emission spectrum (excitation at 345 nm, emission range 350-600 nm). [6]
- Add incremental amounts of the Fe³⁺ stock solution to the cuvette using a micropipette.
- After each addition, gently mix the solution and allow it to equilibrate for 1 minute before recording the fluorescence spectrum. [1]
- Continue the additions until the fluorescence intensity becomes saturated.

- Plot the fluorescence intensity at 439 nm against the concentration of Fe^{3+} to determine the probe's sensitivity and binding stoichiometry.[1]

Protocol 2: Live Cell Imaging of Intracellular Fe^{3+}

This protocol describes the steps for visualizing intracellular Fe^{3+} in HeLa cells using the CP probe.[6]

Materials:

- HeLa cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- CP probe stock solution (in DMSO)
- $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$
- Confocal microscope with a 405 nm laser line

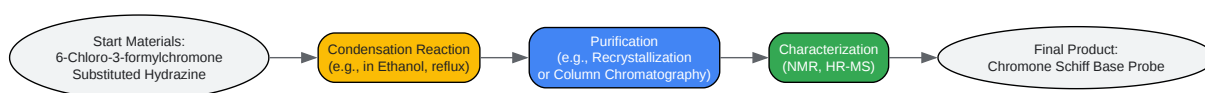
Procedure:

- Cell Culture: Culture HeLa cells in a suitable vessel (e.g., glass-bottom dish) until they reach the desired confluency (typically 60-70%).
- Probe Loading:
 - Prepare a working solution of the CP probe in the cell culture medium.
 - Remove the existing medium from the cells and wash once with PBS.
 - Add the probe-containing medium to the cells and incubate at 37 °C in a CO_2 incubator.
- Washing: After incubation, wash the cells three times with PBS to remove any excess, non-internalized probe.

- Control Imaging: Add fresh culture medium to the cells and acquire fluorescence images using a confocal microscope. This will serve as the baseline (control) fluorescence.
- Fe³⁺ Treatment and Imaging:
 - Supplement the culture medium with 50 μmol·L⁻¹ FeCl₃·6H₂O.[6]
 - Incubate the cells for 10 minutes at 37 °C.[6]
 - Wash the cells three times with PBS to remove excess iron.
 - Add fresh medium and acquire fluorescence images of the same field of view to observe the quenching effect.

Protocol 3: General Synthesis of a Chromone-Based Schiff Base Probe

This protocol outlines a general synthetic route for a chromone-based Schiff base fluorescent probe, which is a common structure for this class of sensors.[6]



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Caption: General synthesis workflow for chromone probes.

Procedure:

- Dissolve the starting 6-substituted-3-formylchromone (e.g., 6-chloro-3-formylchromone) in a suitable solvent such as ethanol.
- Add an equimolar amount of the desired substituted hydrazine or amine derivative.
- Add a catalytic amount of acid (e.g., acetic acid) if necessary.

- Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
- Collect the solid product by filtration and wash with a cold solvent.
- Purify the crude product by recrystallization or column chromatography to obtain the final fluorescent probe.
- Confirm the structure and purity of the final compound using analytical techniques such as ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HR-MS).^{[1][2]}

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